(2-Chloro-4-fluorophenyl)hydrazine
Description
(2-Chloro-4-fluorophenyl)hydrazine (molecular formula: C₆H₆ClFN₂) is an aromatic hydrazine derivative characterized by a phenyl ring substituted with chlorine at position 2 and fluorine at position 4, linked to a hydrazine (-NH-NH₂) group. Its SMILES notation is C1=CC(=C(C=C1F)Cl)NN, and its InChIKey is QGERBEFFJDZVKR-UHFFFAOYSA-N .
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-4-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-5-3-4(8)1-2-6(5)10-9/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGERBEFFJDZVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119452-65-2 | |
| Record name | (2-chloro-4-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with (2-Chloro-4-fluorophenyl)hydrazine, differing in substituent positions or functional groups:
| Compound Name | Molecular Formula | Substituents | Key Differences |
|---|---|---|---|
| (2,4-Difluorophenyl)hydrazine | C₆H₆F₂N₂ | F at positions 2 and 4 | Lacks chlorine; dual fluorine substitution |
| (2-Fluoro-4-methylphenyl)hydrazine | C₇H₉FN₂ | F at position 2; CH₃ at position 4 | Methyl group replaces chlorine |
| (4-Chloro-2-fluorophenyl)hydrazine | C₆H₆ClFN₂ | Cl at position 4; F at position 2 | Positional isomer of the target compound |
| (3-Chloro-2-fluorophenyl)hydrazine | C₆H₆ClFN₂ | Cl at position 3; F at position 2 | Altered halogen positioning |
Key Observations :
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro/fluoro positions).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formulae and fragmentation pathways.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, revealing intermolecular interactions (e.g., hydrogen bonding) critical for stability .
Data Example :
| Technique | Key Data Points | Application Example |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.2 Hz, 1H, Ar-H) | Confirms aromatic substitution |
| HRMS (ESI+) | m/z 175.0124 [M+H]⁺ (calc. 175.0128) | Validates molecular mass |
How do chloro and fluoro substituents influence the biological activity of derivatives?
Q. Advanced Research Focus
- Electron-Withdrawing Effects : Fluorine enhances metabolic stability; chlorine increases lipophilicity, improving membrane penetration.
- Bioactivity : Derivatives show enhanced antimicrobial activity compared to non-halogenated analogs. For instance, N-substituted derivatives inhibit bacterial enzymes (e.g., dihydrofolate reductase) via halogen-bond interactions .
Structure-Activity Table :
| Derivative | MIC (μg/mL) E. coli | LogP |
|---|---|---|
| Parent Hydrazine | 64 | 2.1 |
| N-(CF₃-Pyrazole) | 8 | 3.5 |
| N-(Chloroacetamide) | 16 | 3.8 |
What mechanistic insights explain its reactivity in nucleophilic addition-elimination reactions?
Advanced Research Focus
Computational studies (DFT) reveal:
- Rate-Determining Step : Cycloreversion of intermediate bicyclic hydrazines (activation barrier ~25 kcal/mol).
- Catalyst Design : [2.2.2]-Bicyclic hydrazines lower barriers compared to [2.2.1] analogs, enhancing reaction rates.
Experimental validation shows optimized conditions (e.g., 80°C, DMF solvent) improve yields by 30% .
How should researchers address contradictory data on its stability or reactivity?
Q. Advanced Research Focus
- Systematic Screening : Vary pH, temperature, and solvent to identify degradation pathways.
- Cross-Validation : Use multiple spectroscopic methods (e.g., HPLC-MS and NMR) to confirm results.
- Catalyst Studies : Compare decomposition kinetics under homogeneous (e.g., MnO₂) vs. heterogeneous catalysts to resolve discrepancies .
Can this compound be applied in green chemistry or energy storage?
Q. Advanced Research Focus
- Hydrogen Production : Catalytic decomposition (e.g., Ni-Pt alloys) generates H₂ gas (purity >99%).
- Fuel Cells : Hydrazine derivatives serve as hydrogen carriers due to high energy density (1.6 kWh/L). Challenges include optimizing catalysts to minimize NH₃ byproducts .
Are there studies on its thermophysical properties or decomposition kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
